5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide
Overview
Description
5-Bromo-1,2-dimethyl-1H-imidazole is a chemical compound with the molecular formula C5H7BrN2. It has a molecular weight of 175.03 g/mol . This compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole compounds are synthesized through a variety of methods. One common method is the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2-dimethyl-1H-imidazole is represented by the SMILES notation: CN1C©=NC=C1Br . This notation represents the structure of the molecule in a linear format, indicating the presence of a bromine atom (Br) attached to the imidazole ring.Physical and Chemical Properties Analysis
5-Bromo-1,2-dimethyl-1H-imidazole is a solid compound that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticonvulsant and Analgesic Activities
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives have been evaluated for their anticonvulsant and analgesic activities. Compounds containing this structure showed significant protection against convulsions and exhibited superior analgesic activity in comparison to standard drugs in animal models (Khazi et al., 1996).
Antibacterial and Antifungal Properties
Sulfonamide-derived compounds, including derivatives of this compound, have displayed notable antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against a range of bacterial and fungal strains (Chohan & Shad, 2011).
Antitumor Agents
Compounds including this compound demonstrated potent antitumor activity in vitro. These compounds showed significant cytotoxic effects against various human tumor cell lines, including lung, colon, breast cancer, and leukemia cell lines (Gadad et al., 1999).
Water Oxidation Catalysis
Derivatives of this compound have been used in the synthesis of novel ruthenium complexes, which showed significant activity as water oxidation catalysts. These complexes demonstrated varying degrees of catalytic activity, influenced by the nature of axial ligands (Wang et al., 2012).
Synthesis of Bromo-substituted Compounds
This chemical has been involved in the synthesis of various bromo-substituted compounds. It was instrumental in the formation of bromo-substituted imidazo[1,2-a]pyridines and other analogs, highlighting its versatility in organic synthesis (Saldabol & Lando, 1978).
Anti-tubercular Activity
Derivatives of this compound showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains in vitro, highlighting their potential in treating tuberculosis (Gadad et al., 2004).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only outdoors or in a well-ventilated area .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They are used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
Imidazoles, the core structure of this compound, are known to be key components in a variety of functional molecules used in diverse applications .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .
Biochemical Pathways
Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLSIFHZLYVFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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